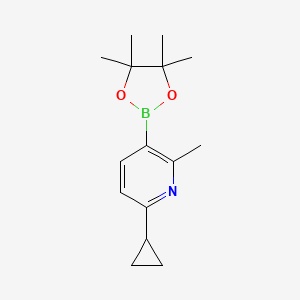
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, and it contains a 2-chloroethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzoxazine ring structure also allows for interactions with various receptors and proteins, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzoxazin-4-one: Lacks the 2-chloroethyl substituent, resulting in different chemical properties and reactivity.
2-Chloroethylamine: Contains the 2-chloroethyl group but lacks the benzoxazine ring, leading to different biological activity.
Benzoxazole: Similar ring structure but with different substituents, affecting its chemical behavior and applications.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(2-chloroethyl)-2,3-dihydro- is unique due to the presence of both the benzoxazine ring and the 2-chloroethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C10H10ClNO2/c11-5-6-12-7-14-9-4-2-1-3-8(9)10(12)13/h1-4H,5-7H2 |
Clé InChI |
UNZCZYKLJRVSQY-UHFFFAOYSA-N |
SMILES canonique |
C1N(C(=O)C2=CC=CC=C2O1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
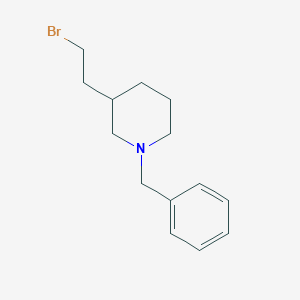

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
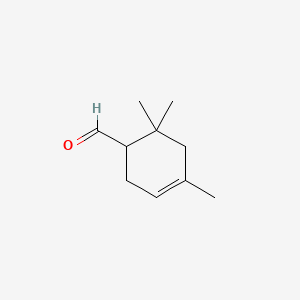
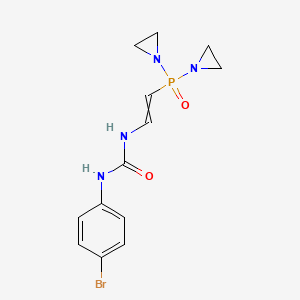

![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
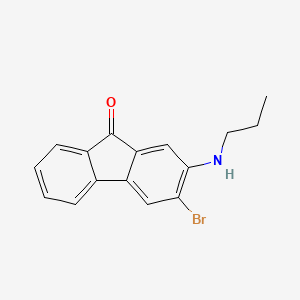

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
